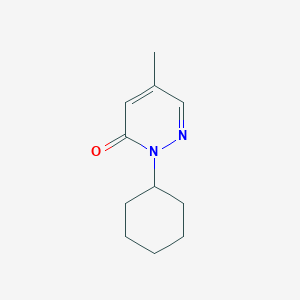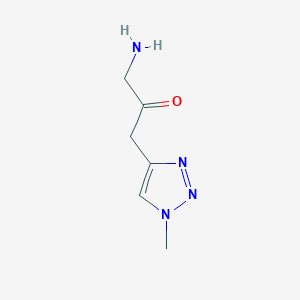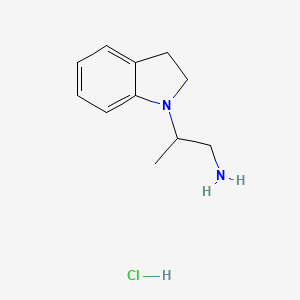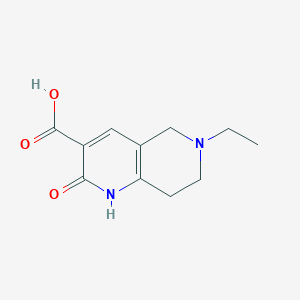![molecular formula C11H19FN4 B13185892 ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a complex organic molecule that features a fluorinated pyrrolidine ring and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the imidazole moiety. The final step involves the methylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a fully saturated amine.
Aplicaciones Científicas De Investigación
({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The fluorinated pyrrolidine ring may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- ({4-fluoro-1-[(1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
- ({4-chloro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
- ({4-bromo-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Uniqueness
The presence of the fluorine atom in ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique and potentially more effective in certain applications.
Propiedades
IUPAC Name |
1-[4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-4-15(11)2/h3-4,9-10,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNATPOJGSXDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=NC=CN2C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)

![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)


![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)




![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)

